molecular formula C10H11N5OS B14238364 4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 497931-61-0

4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B14238364
CAS No.: 497931-61-0
M. Wt: 249.29 g/mol
InChI Key: GXZKMJJVZDBLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring.

Scientific Research Applications

4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific functional groups and the combination of the thiazole ring with the hydrazinylidene and carboxamide moieties

Properties

CAS No.

497931-61-0

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

4-amino-2-hydrazinylidene-3-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H11N5OS/c11-8-7(9(12)16)17-10(14-13)15(8)6-4-2-1-3-5-6/h1-5H,11,13H2,(H2,12,16)

InChI Key

GXZKMJJVZDBLHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=NN)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.